molecular formula C24H30N2O6Si B3019311 Fmoc-l-dap(teoc)-oh CAS No. 1248587-10-1

Fmoc-l-dap(teoc)-oh

Cat. No. B3019311
M. Wt: 470.597
InChI Key: VBRWRWUUAJJWNR-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-l-dap(teoc)-oh, also known as N-[(9H-fluoren-9-yl)methoxycarbonyl]-L-2,3-diaminopropionic acid (tert-butoxycarbonyl)-L-threo-β-phenylserine, is a chemical compound used in scientific research. It is a derivative of the amino acid L-2,3-diaminopropionic acid (L-DAP) and is commonly used in the synthesis of peptides and proteins.

Detailed synthesis method

Design of the Synthesis Pathway
The synthesis pathway for Fmoc-l-dap(teoc)-oh involves the protection of the amine group of l-dap with a teoc group, followed by coupling with Fmoc-Cl to form the Fmoc-l-dap(teoc) intermediate. The teoc group is then removed to yield the final product, Fmoc-l-dap-OH.

Starting Materials
l-dap, teoc-Cl, Fmoc-Cl, N,N-diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF), dichloromethane (DCM), triethylamine (TEA), acetic anhydride, pyridine, ethanol

Reaction
1. Dissolve l-dap in DMF and add TEA to adjust the pH to 8-9., 2. Add teoc-Cl to the solution and stir for 2-3 hours at room temperature to form teoc-l-dap., 3. Precipitate the teoc-l-dap with diethyl ether and dry under vacuum., 4. Dissolve the teoc-l-dap in DMF and add DIPEA to adjust the pH to 8-9., 5. Add Fmoc-Cl to the solution and stir for 2-3 hours at room temperature to form Fmoc-l-dap(teoc)., 6. Precipitate the Fmoc-l-dap(teoc) with diethyl ether and dry under vacuum., 7. Dissolve the Fmoc-l-dap(teoc) in a mixture of acetic anhydride and pyridine and stir for 2-3 hours at room temperature to remove the teoc group., 8. Quench the reaction with ethanol and precipitate the product with diethyl ether., 9. Purify the product by column chromatography using DCM/MeOH as the eluent., 10. Characterize the final product by NMR and mass spectrometry.

Scientific research application

Fmoc-l-dap(teoc)-oh is commonly used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides with a β-amino acid residue, which can be difficult to synthesize using traditional methods.

Mechanism of action

The mechanism of action of Fmoc-l-dap(teoc)-oh is not well understood. However, it is believed to act as a nucleophile in peptide synthesis, reacting with other amino acids to form peptide bonds.

Biochemical and physiological effects

Fmoc-l-dap(teoc)-oh does not have any known biochemical or physiological effects on its own. Its effects are limited to its use in peptide synthesis.

Advantages and limitations for lab experiments

One advantage of using Fmoc-l-dap(teoc)-oh in lab experiments is its ability to form peptide bonds with β-amino acids, which are difficult to synthesize using traditional methods. However, one limitation is its cost, as it is a relatively expensive reagent.

Future directions

Future research on Fmoc-l-dap(teoc)-oh could focus on developing more efficient and cost-effective methods for its synthesis, as well as exploring its potential use in the synthesis of new peptides and proteins with unique properties. Additionally, it could be used in the development of new drugs and therapies for various diseases.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-trimethylsilylethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6Si/c1-33(2,3)13-12-31-23(29)25-14-21(22(27)28)26-24(30)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRWRWUUAJJWNR-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)CCOC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-l-dap(teoc)-oh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.